molecular formula C17H22N2O2 B2715313 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide CAS No. 1396785-06-0

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

Cat. No.: B2715313
CAS No.: 1396785-06-0
M. Wt: 286.375
InChI Key: HLYDWJJBSISULA-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide (CAS 1396785-06-0) is a synthetic organic compound with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 . This chemical features a 5-oxopyrrolidine (or pyrrolidinone) core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and presence in several approved pharmaceuticals . The structure is further substituted with a cyclopropyl group on the pyrrolidinone nitrogen and a 4-phenylbutanamide chain, which may influence its physicochemical properties and biological interactions. The 5-oxopyrrolidine scaffold is a recognized pharmacophore in drug discovery. Compounds containing this structure have been extensively studied and shown to possess promising anticancer and antimicrobial activities . For instance, certain 5-oxopyrrolidine derivatives have demonstrated potent activity against human lung carcinoma (A549) cell lines and potent effects against multidrug-resistant Staphylococcus aureus strains, including MRSA . Other research on disubstituted 5-oxopyrrolidines has also reported compounds with significant antibacterial activity against various Gram-positive and Gram-negative strains . While the specific biological profile of this compound requires further experimental investigation, its structural features make it a valuable intermediate or scaffold for researchers in areas such as anticancer agent development, antimicrobial discovery, and general medicinal chemistry exploration. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(8-4-7-13-5-2-1-3-6-13)18-14-11-17(21)19(12-14)15-9-10-15/h1-3,5-6,14-15H,4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYDWJJBSISULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of a metal catalyst.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylbutanamide derivative. This can be accomplished through amide bond formation reactions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound: The pyrrolidinone ring (5-oxopyrrolidin-3-yl) is a lactam structure that facilitates hydrogen bonding with biological targets. The cyclopropyl substituent introduces steric hindrance, which may enhance selectivity .
  • 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core with a chlorine atom and N-phenyl group. Unlike pyrrolidinone, phthalimide is aromatic and planar, favoring π-π stacking interactions. This compound is used in polymer synthesis rather than pharmacology, highlighting how core heterocycles dictate application .
  • NAT-1 and NAT-2 (): Thiazolidinone-based compounds with nicotinamide side chains. Thiazolidinones exhibit distinct electronic properties due to sulfur in the ring, enabling redox modulation, unlike the oxygen-rich pyrrolidinone .

Side-Chain Modifications

  • Butanamide Derivatives (): Complex analogs like (R)- and (S)-stereoisomers with diphenylhexane backbones and phenoxyacetamido groups demonstrate how stereochemistry and bulky substituents (e.g., 2,6-dimethylphenoxy) can drastically alter binding affinity and metabolic pathways .

Pharmacological Implications

While direct activity data for the target compound are absent, comparisons with structurally related molecules suggest:

  • Metabolic Stability : Cyclopropyl groups (as in the target) resist cytochrome P450-mediated oxidation better than tert-butyl groups (e.g., NAT-2) .
  • Target Selectivity : Bulky substituents (e.g., diphenylhexane in ) may limit off-target interactions compared to smaller groups like the N-phenyl in phthalimide derivatives .

Data Table: Key Structural and Functional Attributes

Compound Name Core Structure Key Substituents Potential Applications Reference
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide Pyrrolidinone Cyclopropyl, 4-phenylbutanamide Kinase inhibition, CNS drugs N/A
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, N-phenyl Polymer synthesis
NAT-1/NAT-2 Thiazolidinone Methoxyphenyl, di-tert-butyl-hydroxyphenyl Antioxidant, anti-inflammatory
(R/S)-Butanamide derivatives Complex butanamide Dimethylphenoxy, hydroxy, diphenyl Not specified (likely biologics)

Research Findings and Trends

  • Synthetic Feasibility: The target compound’s cyclopropyl-pyrrolidinone scaffold may require specialized crystallization techniques (e.g., SHELX-based refinement) for structural validation, as seen in small-molecule studies .
  • Biological Performance: Thiazolidinones (NAT-1/NAT-2) exhibit antioxidant activity due to phenolic groups, whereas the target compound’s phenylbutanamide may prioritize target engagement over redox modulation .
  • Steric vs. Electronic Effects : highlights that stereochemical complexity in butanamides can lead to divergent biological outcomes, a critical consideration for optimizing the target compound .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a phenylbutanamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds.
  • Attachment of the Phenylbutanamide Moiety : This is done via amide bond formation with coupling reagents like EDCI or DCC.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. It may modulate enzyme activity involved in inflammatory pathways, thereby demonstrating potential anti-inflammatory and analgesic properties. The compound's mechanism likely involves binding to receptors or enzymes, influencing their activity to achieve therapeutic effects.

Pharmacological Properties

Research indicates that this compound has a wide range of pharmacological activities:

  • Anti-inflammatory Effects : It inhibits enzymes associated with inflammation, potentially reducing pain and swelling.
  • Analgesic Properties : The compound may act on pain pathways, providing relief in various conditions.
  • Anticancer Potential : Preliminary studies suggest that it may have activity against certain cancer cell lines, although further research is needed to establish its efficacy in this area .

Research Findings and Case Studies

A review of recent literature provides insights into the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated significant inhibition of inflammatory markers in vitro.
Study 2Showed potential cytotoxic effects against U937 human myeloid leukemia cells without cytotoxicity on normal cells.
Study 3Investigated structure-activity relationships highlighting the importance of the cyclopropyl moiety for biological activity.

Q & A

Q. What are the common synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide, and how are reaction conditions optimized?

The synthesis of structurally related butanamide derivatives often employs isocyanide-based coupling reactions or carbene transfer methodologies . For example, analogous compounds (e.g., N-(2,6-dimethylphenyl)-4-phenylbutanamide) are synthesized via carbene transfer reactions using brominated benzoate esters and isocyanides at 50°C, followed by purification via flash column chromatography (FCC) . Key variables include:

  • Temperature : Elevated temperatures (e.g., 50°C) enhance reaction rates but may require trade-offs in yield due to side reactions.
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) are often avoided in carbene transfer reactions to minimize contamination.
  • Purification : FCC with ethyl acetate/hexane gradients is standard for isolating amide products in 23–70% yields, depending on steric and electronic substituent effects .

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • 1H/13C NMR : Distinct signals for the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and pyrrolidinone carbonyl (δ ~170–175 ppm) confirm regiochemistry. Diastereomers may split signals, as seen in cyclopentylacetamide derivatives .
  • HRMS : Exact mass matching within 5 ppm ensures molecular formula accuracy. For example, a related compound, (S)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide, showed a [M+H]+ ion at 427 m/z .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from solvent effects , tautomerism , or residual impurities :

  • Solvent Polarity : CDCl3 vs. DMSO-d6 can shift carbonyl signals by 1–2 ppm. For example, a pyrrolidinone carbonyl in CDCl3 appears at δ 174 ppm but upshifts in DMSO .
  • Tautomerism : The 5-oxopyrrolidin-3-yl group may exhibit keto-enol tautomerism, splitting signals in D2O-exchanged NMR .
  • Impurity Peaks : FCC-purified products with >95% purity (by HPLC) minimize extraneous signals. Triangulate data with IR (amide I/II bands at ~1650/1550 cm⁻¹) to confirm functional groups .

Q. What strategies are effective in improving low reaction yields during synthesis?

Yield optimization requires substituent tuning and stepwise monitoring :

  • Steric Hindrance : Bulky groups (e.g., cyclopropyl) reduce yields due to slower carbene insertion. Pre-activating the isocyanide with Lewis acids (e.g., ZnCl2) can mitigate this .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals identifies intermediate byproducts, enabling faster adjustments (e.g., temperature modulation) .
  • Protecting Groups : Temporary protection of the pyrrolidinone oxygen (e.g., silylation) prevents undesired side reactions during coupling steps .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

In vitro enzymatic assays and docking studies are standard:

  • CYP51 Targeting : For anti-Chagas applications, recombinant Trypanosoma cruzi CYP51 inhibition assays (IC50) are performed using fluorogenic substrates. A related butanamide derivative showed sub-micromolar activity .
  • Docking : Software like AutoDock Vina models interactions between the cyclopropyl-pyrrolidinone core and enzyme active sites. Key residues (e.g., heme-coordinating amino acids) are prioritized for mutagenesis validation .

Q. What methodological considerations are critical for crystallographic studies of this compound?

Single-Crystal X-ray Diffraction (SCXRD) requires:

  • Crystal Quality : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
  • Data Refinement : SHELXL software refines thermal parameters and hydrogen bonding networks. For example, SHELXL’s robust handling of twinned data is advantageous for chiral centers .
  • Validation : R-factors < 5% and Fo/Fc correlation plots ensure structural accuracy .

Methodological Best Practices

  • Reproducibility : Document reaction scales (mg to gram-scale) and solvent grades (HPLC vs. technical grade) to minimize batch variability.
  • Data Archiving : Public repositories like PubChem (CID: [insert if available]) ensure spectral data accessibility. Avoid proprietary platforms like BenchChem .
  • Ethical Compliance : Confirm compound use aligns with institutional biosafety protocols, as noted in disclaimers for tetrazole-containing analogs .

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